molecular formula C14H18O4 B143559 Cinoxate CAS No. 104-28-9

Cinoxate

Cat. No. B143559
CAS RN: 104-28-9
M. Wt: 250.29 g/mol
InChI Key: CMDKPGRTAQVGFQ-RMKNXTFCSA-N
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Description

Cinoxacin, also known as compound 64716, is a synthetic organic acid with notable antibacterial activity, particularly against aerobic gram-negative bacilli such as Escherichia coli, Klebsiella sp., Enterobacter sp., Proteus sp., and Serratia marcescens. However, it is less effective against Pseudomonas aeruginosa and gram-positive bacteria . Cinoxacin is closely related to nalidixic acid and is used for the treatment of bacterial urinary tract infections. It achieves rapid therapeutic urinary concentrations and has a serum protein binding of approximately 70%. The drug is excreted in the urine, with an elimination half-life of about one hour, which increases in patients with decreased renal function . Cinoxacin has been found to be at least as effective as nalidixic acid or co-trimoxazole in treating urinary tract infections and is generally well-tolerated .

Synthesis Analysis

The synthesis of cinoxacin and its complexes has been extensively studied. Complexes of cinoxacin with divalent metal ions such as cadmium (Cd), copper (Cu), nickel (Ni), and zinc (Zn) have been prepared and characterized by spectroscopic techniques . The crystal structures of these complexes have been determined, revealing various coordination environments for the metal ions, often involving bidentate chelation by the cinoxacin ligand .

Molecular Structure Analysis

Cinoxacin's molecular structure is characterized by its coordination with metal ions in its complexes. For instance, in a dinuclear Cd(II) complex, each cadmium atom is heptacoordinated, involving two cinoxacinate monoanions acting as tridentate chelate and bridging ligands . Similarly, the Ni(II) and Zn(II) complexes feature monomeric units with the metal ion at a crystallographic inversion center, coordinating with two bidentate cinoxacinate ligands and two dimethyl sulfoxide molecules . The Cu(II) complex exhibits a square-planar CuO4 chromophore, with the metal ion coordinated to two cinoxacinate ligands .

Chemical Reactions Analysis

Cinoxacin's chemical reactivity is highlighted by its ability to form complexes with various metal ions. The formation constants and stereochemistry of these complexes have been studied using pH-metric, spectrophotometric, and ESR methods . The interaction with metal ions results in different stoichiometric ratios, where cinoxacin can act as both a neutral and deprotonated ligand . The formation of these complexes can influence the antibacterial activity of cinoxacin, as seen in the case of the copper complex, which exhibits a paradoxical effect against E. coli .

Physical and Chemical Properties Analysis

The physical and chemical properties of cinoxacin and its complexes have been elucidated through various analytical techniques. The complexes exhibit different coordination geometries and stability, which are influenced by the nature of the metal ion and the ligand environment . The antibacterial activity of these complexes has been found to be similar to that of cinoxacin itself, suggesting that the metal-ligand interaction does not significantly alter the drug's efficacy . Additionally, the solid-state IR and 13C NMR spectra provide detailed insights into the structure of these complexes .

Scientific Research Applications

Combustion and Engine Efficiency

Cinoxate has been investigated for its potential to improve the combustion, performance, and emission characteristics of direct injection compression ignition (CI) engines. A study by Santhosh and Kumar (2021) explored the effect of 1-Hexanol, a component related to cinoxate, on engine parameters. They found that advancing the fuel injection time with 1-Hexanol/diesel blends led to improved combustion parameters and efficiency, along with a reduction in CO and HC emissions, although there was an increase in NOx emissions (Santhosh & Kumar, 2021).

In Vitro Antibacterial Activity

Cinoxacin, a compound chemically similar to cinoxate, has shown significant antibacterial activity, especially against Escherichia coli and Proteus mirabilis. Studies have noted its efficacy in inhibiting various species of Enterobacteriaceae, with characteristics like greater inhibitory and bactericidal activity and lower inhibition by serum proteins compared to nalidixic acid. These properties have implications for its use in clinical settings, although resistance to cinoxacin can develop quickly in vitro (Giamarellou & Jackson, 1975).

Effect on DNA Repair Systems

In a study examining the effects of cosmetic UV absorbers on E. coli, cinoxate was found to enhance UV-induced mutation at non-lethal toxic doses. This suggests that cinoxate may inhibit the DNA excision repair system in these bacterial cells, thereby increasing UV-induced mutation. This finding is significant in understanding the cellular impacts of cinoxate and similar compounds (下位香代子, 好志中村, & 勲富田, 1988).

Metabolic Effects and Toxicity

Cinoxacin, a drug related to cinoxate, has been studied for its effects on cellular metabolism and transport in kidney cortical slices. The research by Gemba et al. (1983) found that at very high doses, cinoxacin causes renal damage in rats, primarily due to the deposition of cinoxacin crystals in the urinary tract. This study provides insight into the potential nephrotoxic action of cinoxacin and related compounds (Gemba et al., 1983).

Analytical Applications

Cinoxacin has been the subject of study in the field of analytical chemistry, particularly through the use of adsorptive stripping voltammetry. Gratteri et al. (1995) explored the voltammetric parameters for the determination of cinoxacin, demonstrating its potential for analysis in various matrices, including pharmaceutical formulations and biological samples (Gratteri et al., 1995).

Safety And Hazards

Cinoxate is not very flammable, but any fire involving this compound may produce dangerous vapors . In case of contact, contaminated clothing should be removed immediately, and the affected area should be washed off with soap and plenty of water . If ingested or inhaled, medical attention should be sought immediately .

properties

IUPAC Name

2-ethoxyethyl (E)-3-(4-methoxyphenyl)prop-2-enoate
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InChI

InChI=1S/C14H18O4/c1-3-17-10-11-18-14(15)9-6-12-4-7-13(16-2)8-5-12/h4-9H,3,10-11H2,1-2H3/b9-6+
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InChI Key

CMDKPGRTAQVGFQ-RMKNXTFCSA-N
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Canonical SMILES

CCOCCOC(=O)C=CC1=CC=C(C=C1)OC
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Isomeric SMILES

CCOCCOC(=O)/C=C/C1=CC=C(C=C1)OC
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Molecular Formula

C14H18O4
Record name 2-ETHOXYETHYL-P-METHOXYCINNAMATE
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DSSTOX Substance ID

DTXSID101167513
Record name 2-Propenoic acid, 3-(4-methoxyphenyl)-, 2-ethoxyethyl ester, (E)-
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Molecular Weight

250.29 g/mol
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Physical Description

2-ethoxyethyl-p-methoxycinnamate is a viscous clear to pale yellow liquid. Insoluble in water. (NTP, 1992), Viscous liquid; May be slightly yellow; [Merck Index]
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Boiling Point

388 °C at 760 mm Hg /Extrapolated from 185 °C at 2 mm Hg/, BP: 185 °C at 2 mm Hg
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Flash Point

greater than 212 °F (NTP, 1992)
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Solubility

Insoluble (NTP, 1992), Practically insoluble in water with a solubility of approximately 0.05%., Soluble in glycerol 0.5%, propolyene glycol 5%; miscible with alcohols and vegetable oils
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Density

1.1000 to 1.1035 at 77 °F (NTP, 1992), 1.102 g/cu cm at 25 °C
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Vapor Pressure

0.00034 [mmHg]
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Mechanism of Action

Diminish the penetration of ultraviolet (UV) light through the epidermis by absorbing UV radiation within a specific wavelength range. The amount and wavelength of UV radiation absorbed are affected by the molecular structure of the sunscreen agent. /Sunscreen agents, topical/, Sister-chromatid exchanges (SCEs) induced by mitomycin C (MMC), 4-nitroquinoline-1-oxide (4NQO) or UV-light in cultured Chinese hamster ovary cells (CHO K-1 cells) were enhanced by cinoxate (2-ethoxyethyl p-methoxycinnamate) or methyl sinapate (methyl 3,5-dimethoxy 4-hydroxycinnamate). ... /Study/ results suggest that the test substances inhibit DNA excision repair and that the increase in the amount of unrepaired DNA damage might cause the enhancement of induced SCEs and chromosome aberrations.
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Product Name

Cinoxate

Color/Form

Viscous liquid, may have slight yellow tinge

CAS RN

104-28-9, 83834-60-0
Record name 2-ETHOXYETHYL-P-METHOXYCINNAMATE
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Melting Point

Solidifies below -25 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
555
Citations
K Shimoi, Y Nakamura, T Noro, I Tomita… - Mutation Research …, 1989 - Elsevier
… are not influenced by methyl sinapate or cinoxate in CHO K-1 cells supports our idea that these compounds inhibit excision repair. Cinoxate did not increase the frequency of …
Number of citations: 10 www.sciencedirect.com
A Avobenzone, B Cinoxate, C Octinoxate… - …, 2020 - journals.lww.com
… Cinoxate …
Number of citations: 0 journals.lww.com
DJ Cripps, S Hegedus - Archives of Dermatology, 1974 - jamanetwork.com
… A combination of cinoxate and menthyl anthranilate (Maxafil) gave a mean PF of 9.6. There was no significant difference in the PF with the different wavelengths 295 to 313 nm. …
Number of citations: 40 jamanetwork.com
K Ikeda, S Suzuki, Y Watanabe - Journal of Chromatography A, 1989 - Elsevier
Cosmetic products containing sunscreen agents are widely available. Sunscreen agents are used to protect the skin against sunburn and to prevent the degradation of cosmetic …
Number of citations: 39 www.sciencedirect.com
K Ikeda, S Suzuki, Y Watanabe - Journal of Chromatography A, 1990 - Elsevier
Sunscreen agents are widely used to protect the skin against sunburn and to prevent the degradation of cosmetic products by sunglight, and a simple and reliable method for the …
Number of citations: 48 www.sciencedirect.com
K Shimoi, Y Nakamura, I Tomita - Eisei Kagaku;(Japan), 1988 - osti.gov
… Among 8 substances tested, cinoxate (2-ethoxyethyl p-methoxycinnamate) enhanced UV (254 … It is thus assumed that cinoxate inhibited DNA excision repair system and consequently …
Number of citations: 1 www.osti.gov
BR Hajratwala, AJ Hennig - Journal of Pharmaceutical Sciences, 1977 - Elsevier
… upon the application of cinoxate or glyceryl paminobenzoate. … Cinoxate-This compound appeared to have a distinct protective action on FD&C Yellow No. 6 when applied by the film-…
Number of citations: 7 www.sciencedirect.com
K Shimoi, Y Okada, Y Nakamura, T Noro… - … and Related Subjects, 1988 - Elsevier
Number of citations: 0
M Shioya, K Wakabayashi, K Yamashita… - … and Related Subjects, 1988 - Elsevier
Number of citations: 0
T Sofuni, M Sawada, M Hatanaka… - … Mutagenesis and Related …, 1988 - Elsevier
Number of citations: 0

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